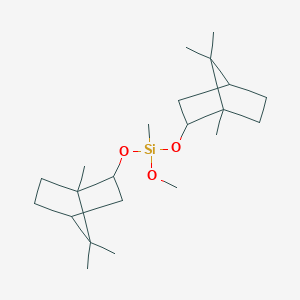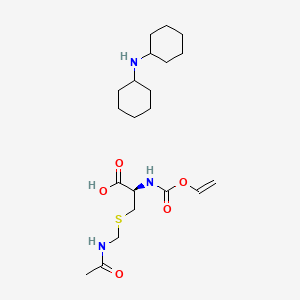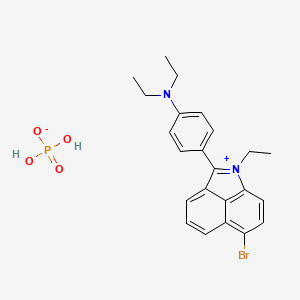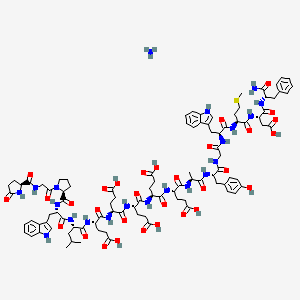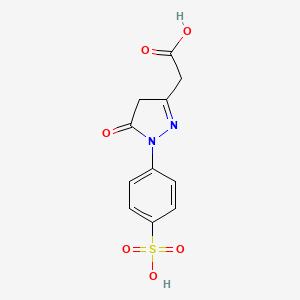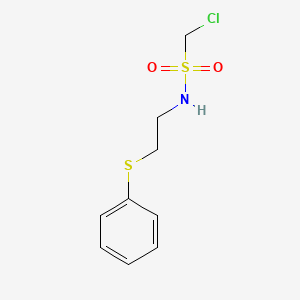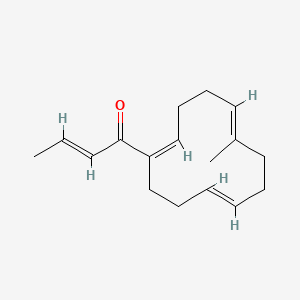
Crotonylmethyl-1,5,9-cyclododecatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotonylmethyl-1,5,9-cyclododecatriene is a complex organic compound that features a unique structure combining a crotonyl group with a cyclododecatriene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The cyclotrimerization is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction is carried out in an inert solvent such as hexane or toluene under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 1,5,9-cyclododecatriene involves continuous processes where butadiene is polymerized in the presence of a catalyst and solvent. The reaction mixture is subjected to high pressure and temperature to ensure efficient conversion . The crotonyl group is then introduced through a subsequent reaction step involving crotonyl chloride and a suitable base.
Chemical Reactions Analysis
Types of Reactions
Crotonylmethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as titanium silicate (Ti-MCM-41).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and bases.
Major Products
Epoxides: Formed through oxidation reactions.
Saturated Derivatives: Formed through reduction reactions.
Halogenated Compounds: Formed through substitution reactions.
Scientific Research Applications
Crotonylmethyl-1,5,9-cyclododecatriene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of crotonylmethyl-1,5,9-cyclododecatriene involves its interaction with molecular targets through its functional groups. The crotonyl group can participate in conjugation reactions, while the cyclododecatriene ring can undergo various transformations. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,5,9-Cyclododecatriene: A precursor in the synthesis of crotonylmethyl-1,5,9-cyclododecatriene.
Cyclododecanone: Another derivative of 1,5,9-cyclododecatriene used in polymer production.
Epoxycyclododecane: Formed through the epoxidation of 1,5,9-cyclododecatriene.
Uniqueness
This compound is unique due to the presence of both a crotonyl group and a cyclododecatriene ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
71735-80-3 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(E)-1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]but-2-en-1-one |
InChI |
InChI=1S/C17H24O/c1-3-10-17(18)16-13-7-5-4-6-11-15(2)12-8-9-14-16/h3-5,10,12,14H,6-9,11,13H2,1-2H3/b5-4+,10-3+,15-12+,16-14- |
InChI Key |
UKGBTZQRUMBTFA-IMWBBIRMSA-N |
Isomeric SMILES |
C/C=C/C(=O)/C/1=C\CC/C=C(/CC/C=C/CC1)\C |
Canonical SMILES |
CC=CC(=O)C1=CCCC=C(CCC=CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



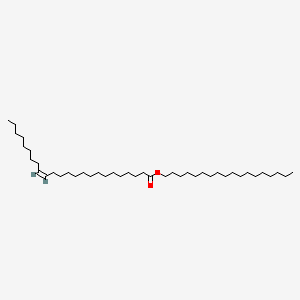


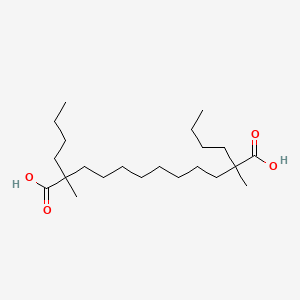
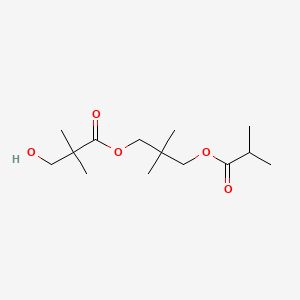
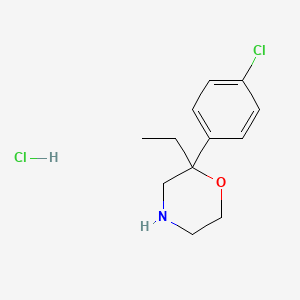
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
